5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is an organic compound with the molecular formula C9H12N4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a cyclopentyl group attached to the pyrazole ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that 5-amino-pyrazoles, a class of compounds to which our compound belongs, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .
Biochemical Pathways
It’s worth noting that 5-amino-pyrazoles are known to be involved in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Result of Action
It’s worth noting that 5-amino-pyrazoles are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Action Environment
The compound is known to be stable at room temperature , which could potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, multicomponent reaction. A common method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported manganese dioxide (MnO2) as a recyclable catalyst in water . This reaction is typically carried out at room temperature with sodium dodecyl benzene sulphonate as a surfactant, yielding the desired product in high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multicomponent reactions are often employed to ensure environmentally benign and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-tumor, and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a phenyl group instead of a cyclopentyl group.
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Contains two phenyl groups attached to the pyrazole ring.
Uniqueness
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-1-cyclopentylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-5-7-6-12-13(9(7)11)8-3-1-2-4-8/h6,8H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDLXWBYRZAWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591768 | |
Record name | 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30929-67-0 | |
Record name | 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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